

2-Methyl-4-penten-2-ol CAS number 624-97-5

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Compound of Interest

Compound Name: **2-Methyl-4-penten-2-ol**

Cat. No.: **B1266220**

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An In-depth Technical Guide to **2-Methyl-4-penten-2-ol** (CAS: 624-97-5)

Prepared for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Methyl-4-penten-2-ol, also known as allyldimethylcarbinol, is a tertiary allylic alcohol that serves as a valuable intermediate in organic synthesis. Its unique structure, featuring both a tertiary alcohol and a terminal alkene, provides dual functionality for a variety of chemical transformations. This guide offers a comprehensive overview of its chemical and physical properties, established synthesis protocols, spectroscopic characterization, key chemical reactions, and essential safety and handling procedures. The insights provided herein are intended to support researchers in leveraging this versatile molecule for applications ranging from fine chemical synthesis to the development of novel pharmaceutical agents.

Physicochemical and Structural Properties

2-Methyl-4-penten-2-ol is a colorless liquid at room temperature. Its identity is unequivocally established by its Chemical Abstracts Service (CAS) registry number: 624-97-5. The molecule consists of a five-carbon chain with a methyl group and a hydroxyl group on the second carbon, and a double bond between the fourth and fifth carbons.

Table 1: Physicochemical Properties of **2-Methyl-4-penten-2-ol**

Property	Value	Source
CAS Number	624-97-5	
Molecular Formula	C ₆ H ₁₂ O	
Molecular Weight	100.16 g/mol	
IUPAC Name	2-Methylpent-4-en-2-ol	
Synonyms	Allyldimethylcarbinol, 1-Pentene-4-ol, 4-methyl-	
Boiling Point	119.5 - 120 °C at 760 mmHg	
Density	0.833 g/cm ³	
Flash Point	41.3 °C	
Refractive Index	1.43	
Solubility	Soluble in ethanol and ether, slightly soluble in water.	
LogP (Octanol/Water)	1.333	

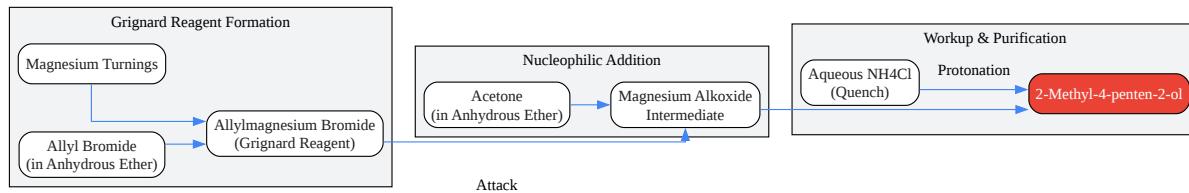
Synthesis: The Grignard Reaction Protocol

The most direct and widely employed synthesis of **2-Methyl-4-penten-2-ol** is the Grignard reaction. This powerful carbon-carbon bond-forming reaction involves the nucleophilic attack of an organomagnesium halide (the Grignard reagent) on a carbonyl compound. For this specific synthesis, the Grignard reagent is typically allylmagnesium bromide, which attacks the electrophilic carbonyl carbon of acetone.

The causality behind this choice is rooted in the high reactivity of the Grignard reagent, which behaves as a strong carbanion. The reaction must be conducted under strictly anhydrous (water-free) conditions, as even trace amounts of water will protonate and destroy the Grignard reagent, terminating the desired reaction pathway. Anhydrous ether is the solvent of choice as it is aprotic and helps to stabilize the Grignard reagent complex.

Experimental Protocol: Synthesis via Grignard Reaction

- Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a nitrogen inlet. Ensure all glassware is scrupulously dry.
- Reagent Preparation: Place magnesium turnings in the flask. In the dropping funnel, add a solution of allyl bromide in anhydrous diethyl ether.
- Grignard Reagent Formation: Add a small portion of the allyl bromide solution to the magnesium turnings. The reaction may require gentle heating or the addition of an iodine crystal to initiate. Once initiated, the reaction will become exothermic. Add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture until most of the magnesium has been consumed.
- Reaction with Acetone: Cool the newly formed allylmagnesium bromide solution in an ice bath. Add a solution of anhydrous acetone in anhydrous diethyl ether dropwise via the dropping funnel. This step is highly exothermic; maintain a slow addition rate to control the reaction.
- Quenching and Workup: After the acetone addition is complete, slowly and carefully quench the reaction by adding a saturated aqueous solution of ammonium chloride. This step protonates the resulting alkoxide to form the final alcohol product and precipitates magnesium salts.
- Extraction and Purification: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
- Isolation: Remove the solvent by rotary evaporation. The crude product can then be purified by fractional distillation under atmospheric pressure to yield pure **2-Methyl-4-penten-2-ol**.



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Caption: Grignard synthesis workflow for **2-Methyl-4-penten-2-ol**.

Spectroscopic and Analytical Characterization

Confirming the structure and purity of synthesized **2-Methyl-4-penten-2-ol** is paramount. This is achieved through a combination of spectroscopic techniques. The data presented below are characteristic of the compound's structure.

Table 2: Key Spectroscopic Data for **2-Methyl-4-penten-2-ol**

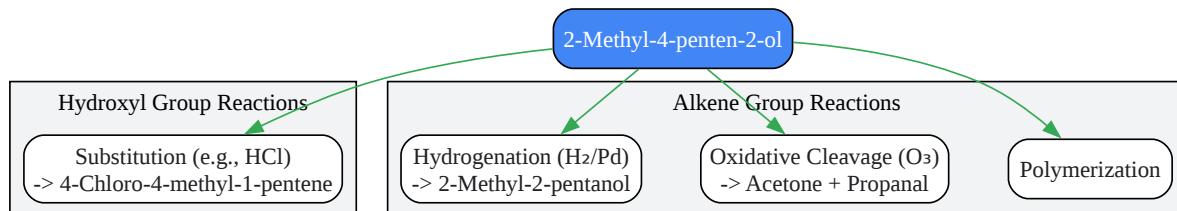
Technique	Feature	Characteristic Signal
IR Spectroscopy	O-H stretch (alcohol)	Broad peak at ~3300-3400 cm ⁻¹
C=C stretch (alkene)	Peak at ~1640 cm ⁻¹	
=C-H bend (alkene)	Peaks at ~910 and 990 cm ⁻¹	
¹ H NMR	-OH (hydroxyl proton)	Singlet, chemical shift variable (~1.5-4.0 ppm)
=CH ₂ (vinyl protons)	Multiplet, ~5.1 ppm (2H)	
-CH= (vinyl proton)	Multiplet, ~5.8 ppm (1H)	
-CH ₂ - (allylic protons)	Doublet, ~2.2 ppm (2H)	
-C(CH ₃) ₂ (methyl protons)	Singlet, ~1.2 ppm (6H)	
¹³ C NMR	-C(CH ₃) ₂ OH (quaternary carbon)	~71 ppm
CH ₂ =	~118 ppm	
-CH=	~135 ppm	
-CH ₂ - (allylic carbon)	~48 ppm	
-C(CH ₃) ₂ (methyl carbons)	~29 ppm	
Mass Spectrometry	Molecular Ion (M ⁺)	m/z = 100
M-15 (loss of CH ₃)	m/z = 85 (often a prominent peak)	
M-18 (loss of H ₂ O)	m/z = 82	

Note: NMR chemical shifts are approximate and can vary based on solvent and concentration.

Chemical Reactivity and Synthetic Applications

The dual functionality of **2-Methyl-4-penten-2-ol** makes it a versatile building block in organic synthesis.

- Reactions of the Hydroxyl Group: As a tertiary alcohol, it is resistant to oxidation under mild conditions. However, it can undergo substitution reactions under acidic conditions. For instance, reaction with concentrated HCl can yield 4-chloro-4-methyl-1-pentene, an intermediate used in further syntheses.
- Reactions of the Alkene Group: The terminal double bond is susceptible to a wide range of electrophilic additions, including hydrogenation (to form 2-methyl-2-pentanol), halogenation, and hydroboration-oxidation (to form 2-methylpentane-1,5-diol). It can also participate in polymerization and metathesis reactions.
- Applications: This compound serves as an intermediate in the synthesis of fragrances and specialty chemicals. Its structural motif is also relevant in the synthesis of more complex molecules, where the allyl and tertiary alcohol groups can be strategically manipulated in drug discovery programs.



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